Cas no 7659-02-1 (5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine)

5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine structure
7659-02-1 structure
Nombre del producto:5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
Número CAS:7659-02-1
MF:C8H6N4O3
Megavatios:206.158240795135
MDL:MFCD00469759
CID:982787
PubChem ID:676499

5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine Propiedades químicas y físicas

Nombre e identificación

    • 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
    • 1,3,4-oxadiazol-2-amine, 5-(3-nitrophenyl)-
    • SR-01000512778-1
    • EN300-08717
    • 7659-02-1
    • DTXSID70350302
    • Z56946193
    • 2-Amino-5-(3-nitrophenyl)-1,3,4-oxadiazole
    • CS-0307844
    • MLS001006907
    • HMS2765E04
    • MFCD00469759
    • SMR000384413
    • CHEMBL1896222
    • LS-11584
    • BDBM56749
    • [5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]amine
    • cid_676499
    • AKOS000198790
    • SR-01000512778
    • MDL: MFCD00469759
    • Renchi: InChI=1S/C8H6N4O3/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,11)
    • Clave inchi: ZCDYCESVPSXZFM-UHFFFAOYSA-N
    • Sonrisas: C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N)O2

Atributos calculados

  • Calidad precisa: 206.04408
  • Masa isotópica única: 206.04399007g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 2
  • Complejidad: 245
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 111Ų
  • Xlogp3: 0.9

Propiedades experimentales

  • PSA: 108.08

5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB314364-500 mg
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine, 95%; .
7659-02-1 95%
500MG
€313.80 2023-01-16
Enamine
EN300-08717-2.5g
5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
7659-02-1 95.0%
2.5g
$586.0 2025-03-21
Enamine
EN300-08717-0.1g
5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
7659-02-1 95.0%
0.1g
$77.0 2025-03-21
Enamine
EN300-08717-10.0g
5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
7659-02-1 95.0%
10.0g
$1286.0 2025-03-21
abcr
AB314364-5g
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine, 95%; .
7659-02-1 95%
5g
€1037.00 2025-02-17
abcr
AB314364-1g
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine, 95%; .
7659-02-1 95%
1g
€397.00 2025-02-17
Aaron
AR00GGAA-2.5g
5-(3-NITROPHENYL)-1,3,4-OXADIAZOL-2-AMINE
7659-02-1 95%
2.5g
$831.00 2025-01-24
Aaron
AR00GGAA-5g
5-(3-NITROPHENYL)-1,3,4-OXADIAZOL-2-AMINE
7659-02-1 95%
5g
$1218.00 2025-01-24
1PlusChem
1P00GG1Y-100mg
5-(3-NITROPHENYL)-1,3,4-OXADIAZOL-2-AMINE
7659-02-1 95%
100mg
$147.00 2025-02-27
1PlusChem
1P00GG1Y-2.5g
5-(3-NITROPHENYL)-1,3,4-OXADIAZOL-2-AMINE
7659-02-1 95%
2.5g
$780.00 2025-02-27

5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Tosyl chloride ;  0 °C; 15 h, rt
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, rt
2.2 Reagents: Tosyl chloride ,  Triethylamine Solvents: N-Methyl-2-pyrrolidone ;  12 h, rt
2.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h, 40 °C
2.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Referencia
A Highly Efficient Diversification of 2-Amino/Amido-1,3,4-oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate on Solid-Phase
Yang, Seung-Ju; et al, ACS Combinatorial Science, 2015, 17(12), 732-741

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, rt
1.2 Reagents: Tosyl chloride ,  Triethylamine Solvents: N-Methyl-2-pyrrolidone ;  12 h, rt
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h, 40 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Referencia
A Highly Efficient Diversification of 2-Amino/Amido-1,3,4-oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate on Solid-Phase
Yang, Seung-Ju; et al, ACS Combinatorial Science, 2015, 17(12), 732-741

5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine Raw materials

5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:7659-02-1)5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
A1176547
Pureza:99%/99%/99%/99%
Cantidad:500mg/1g/5g/10g
Precio ($):197.0/235.0/614.0/899.0